molecular formula C13H14N2O B2452721 2-(2-Iminopyridin-1-yl)-1-phenylethanol CAS No. 93186-99-3

2-(2-Iminopyridin-1-yl)-1-phenylethanol

Cat. No. B2452721
CAS RN: 93186-99-3
M. Wt: 214.268
InChI Key: RARUKSNTVDEKEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(2-Iminopyridin-1-yl)-1-phenylethanol” are not available, similar compounds such as pyrrolopyrazine derivatives have been synthesized through various methods including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Scientific Research Applications

Biotechnological Production and Applications

Biotechnological Production of 2-Phenylethanol 2-Phenylethanol (2-PE), structurally related to 2-(2-Iminopyridin-1-yl)-1-phenylethanol, is a significant aromatic alcohol with a rose-like fragrance. This compound is primarily produced by chemical synthesis but has seen a shift towards biotechnological production due to environmental concerns and the demand for natural flavors. Microbial transformation, particularly through the Ehrlich pathway, has been identified as a viable method. Recent advances focus on strategies to enhance production and in situ product removal techniques for better yield and environmental sustainability (Hua & Xu, 2011). Another study highlights the microbial production of 2-PE and its significance in the flavor and fragrance industry, alongside the need for in situ product removal due to product inhibition (Etschmann et al., 2002).

Chemical Reactivity and Catalysis The reactivity of bis(iminopyridine) ligands, closely related to 2-(2-Iminopyridin-1-yl)-1-phenylethanol, has been studied, particularly in terms of their interaction with nickel. This research sheds light on the unique reactivities and the formation of various nickel complexes, which are crucial in catalysis and material science (Bheemaraju et al., 2012). Another study focuses on the synthesis and characterization of mono- or bimetallic complexes involving iminopyridine ligands, underscoring their potential applications in catalysis, particularly for ethylene oligomerization and polymerization (Sun et al., 2013).

properties

IUPAC Name

2-(2-iminopyridin-1-yl)-1-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-5-9-15(13)10-12(16)11-6-2-1-3-7-11/h1-9,12,14,16H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARUKSNTVDEKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=CC2=N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iminopyridin-1-yl)-1-phenylethanol

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